

# Cytotoxicity comparison of diphenylphosphine oxide analogs as photoinitiators

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# Cytotoxicity of Diphenylphosphine Oxide Photoinitiators: A Comparative Guide

For researchers, scientists, and drug development professionals, selecting a suitable photoinitiator is a critical step that balances polymerization efficiency with biocompatibility. This guide provides an objective comparison of the cytotoxicity of common diphenylphosphine oxide analogs used as photoinitiators, supported by experimental data and detailed protocols.

Diphenylphosphine oxides are a class of highly efficient Type I photoinitiators widely used in photopolymerization for various applications, including in the biomedical field for dental resins and 3D printing of scaffolds. However, concerns about their potential cytotoxicity are paramount, especially for applications involving close contact with biological systems. This guide compares the cytotoxic profiles of several common diphenylphosphine oxide analogs: Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO), Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO), and Ethyl (2,4,6-trimethylbenzoyl)phosphinate (TPOL), along with a newer analog, 6-(2,4,6-trimethylbenzoyl)-(6H)-dibenz[c,e][1][2]oxaphosphorin 6-oxide (TDOPO).

## **Quantitative Cytotoxicity Comparison**

Experimental data consistently demonstrates varying levels of cytotoxicity among these photoinitiators. BAPO generally exhibits the highest toxicity, while TPOL and the novel analog TDOPO show significantly lower cytotoxic effects.



The following table summarizes the cell viability of L-929 mouse fibroblasts after a 24-hour incubation with different concentrations of TPO, BAPO, and TPOL, as determined by an MTT assay.

Concentration (µM)	TPO (% Cell Viability)	BAPO (% Cell Viability)	TPOL (% Cell Viability)
1	93.35	Not specified	Not specified
5	92.01	Not specified	Not specified
10	85.14	Not specified	Not specified
25	76.80	Not specified	Not specified
50	61.84	Lower than TPO and TPOL	Higher than TPO and BAPO

Data sourced from a study evaluating the cytotoxicity of photoinitiators in L-929 fibroblasts. A significant difference in cell viability was observed at concentrations of 25 and 50  $\mu$ M.

#### **Key Observations:**

- BAPO is consistently reported as the most cytotoxic among the commonly used diphenylphosphine oxide photoinitiators.[3][4] Studies have shown it to be 50- to 250-fold more cytotoxic than camphorquinone (CQ), a commonly used photoinitiator in dental materials.[5]
- TPO exhibits concentration-dependent cytotoxicity.[2][6][7] While less toxic than BAPO, it is significantly more cytotoxic than CQ and its derivatives.[7]
- TPOL demonstrates the lowest cellular toxicity among the seven photoinitiators tested in one study, which included BAPO and TPO.[3][4] This suggests it is a more biocompatible alternative.
- TDOPO, a novel TPO analog, has been reported to show no cytotoxicity in a 20-hour assay, presenting a promising option for applications requiring high biocompatibility.[8][9]



## **Experimental Protocols**

The following are detailed methodologies for common in vitro cytotoxicity assays used to evaluate the effects of photoinitiators on cell viability and proliferation.

## MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

#### Protocol:

- Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
- Compound Treatment: Prepare serial dilutions of the photoinitiator analogs in cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the photoinitiators) and a positive control for cytotoxicity.
- Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells will convert the MTT to formazan.
- Solubilization: After the incubation with MTT, carefully remove the medium and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of 570 nm.



 Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

### **LDH (Lactate Dehydrogenase) Cytotoxicity Assay**

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells. The assay involves a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.

#### Protocol:

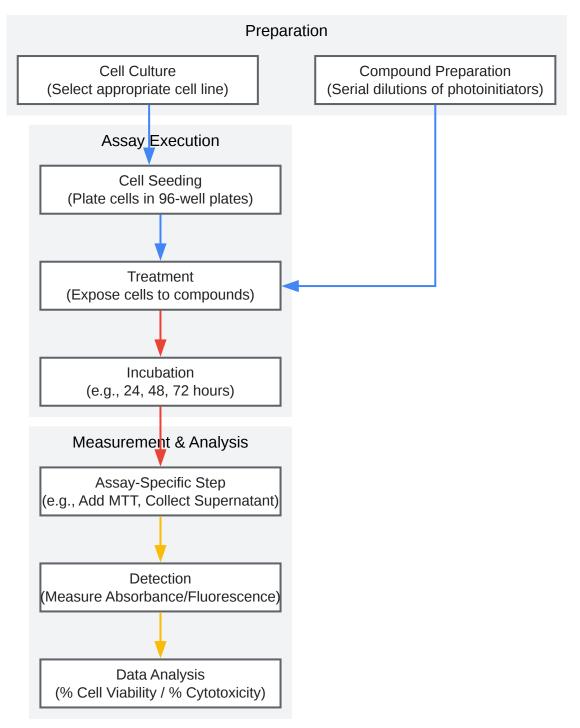
- Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).
- Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 4 minutes) to pellet the cells.
- LDH Reaction: Carefully transfer a portion of the supernatant from each well to a new 96well plate. Add the LDH reaction mixture, which contains the substrate and cofactor for the LDH enzyme and the tetrazolium salt, to each well.
- Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
- Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.
- Absorbance Measurement: Measure the absorbance of the colored formazan product at 490 nm using a microplate reader.
- Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of the positive control (maximum LDH release) and the vehicle control (spontaneous LDH release).

## **Experimental Workflow Visualization**

The following diagram illustrates a typical workflow for an in vitro cytotoxicity assay.



#### General Workflow for In Vitro Cytotoxicity Assay



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Caption: General workflow for an in vitro cytotoxicity assay.



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